4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a dimethylamino group and a piperazine ring linked to a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth of the mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is known that similar compounds exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It is known that similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and the specific strain of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyridazine ring.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the piperazine ring with the pyridazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridazine derivatives: These compounds share the pyridazine core but differ in the substituents attached to the ring.
N-(trifluoromethylphenyl)piperazine derivatives: These compounds have the piperazine ring and trifluoromethylphenyl group but lack the pyridazine moiety.
Uniqueness
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUFCTBQZFTELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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